3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a tetrahydroquinazoline core substituted with a furan-2-ylmethyl group at position 3, a 4-methoxyphenyl carboxamide at position 7, and thioxo/oxo functionalities at positions 2 and 2. Quinazolines are known for diverse biological activities, including kinase inhibition and anticancer properties.
Properties
CAS No. |
403720-48-9 |
|---|---|
Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.44 |
IUPAC Name |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H17N3O4S/c1-27-15-7-5-14(6-8-15)22-19(25)13-4-9-17-18(11-13)23-21(29)24(20(17)26)12-16-3-2-10-28-16/h2-11H,12H2,1H3,(H,22,25)(H,23,29) |
InChI Key |
HAZSYXBLHPZXDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the quinazoline core, followed by the introduction of the furan and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the quinazoline core can yield tetrahydroquinazoline derivatives.
Scientific Research Applications
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Findings from Structural Comparisons
Core Structure Diversity :
- The tetrahydroquinazoline core of the target compound provides rigidity and planar aromaticity, which may enhance binding to enzymatic pockets compared to the flexible 1,4-dihydropyridines (AZ331/AZ257) or the thiazole-furan hybrid () .
- Dihydropyridines () are classically associated with cardiovascular activity, whereas thiazole derivatives () are explored for antimicrobial or anticancer applications .
The furan-2-ylmethyl moiety in the target compound differs from the furan-2-carboxamide in , which may alter electron distribution and metabolic stability .
Functional Group Contributions: The thioxo group at position 2 in the target compound could enhance hydrogen bonding or serve as a reactive site for further derivatization, unlike the hydrazinyl group in 97e () .
Implications for Research and Development
- Pharmacological Potential: The target compound’s hybrid structure combines elements from dihydropyridines () and thiazole-furan hybrids (), suggesting multitarget activity. Further in vitro studies are warranted to assess kinase inhibition or antiproliferative effects.
- Synthetic Feasibility : Methods from (e.g., hydrazinyl intermediates) could guide the synthesis of derivatives with modified substituents .
- ADMET Considerations : The 4-methoxyphenyl group may improve metabolic stability compared to bromine (AZ257) or 3-methoxybenzyl (), but in vivo studies are needed .
Biological Activity
The compound 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has emerged as a significant subject of research in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan moiety and a tetrahydroquinazoline scaffold. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.47 g/mol |
| Purity | Typically ≥ 95% |
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, studies have shown:
- IC50 Values : The compound has demonstrated potent cytotoxicity with an IC50 value of approximately 0.18 µM against HepG2 liver cancer cells, indicating strong potential as an anticancer agent when compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and PUMA while downregulating the anti-apoptotic gene Bcl-2. This shift in gene expression leads to increased activation of caspases (Caspases 3, 8, and 9), which are crucial for the apoptotic process .
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound results in cell cycle arrest at the G2/M phase. This finding suggests that the compound can effectively halt cell proliferation, a critical feature for anticancer agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study published in Pharmaceutical Biology demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties through various pathways including apoptosis and cell cycle modulation .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the furan and methoxy groups could enhance biological activity, suggesting potential avenues for drug design .
Comparative Analysis of Cytotoxic Activity
The following table summarizes the comparative cytotoxic activity of the compound against other known agents:
| Compound | IC50 (µM) |
|---|---|
| 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-... | 0.18 |
| Staurosporine | 5.07 |
| 5-Fluorouracil | 5.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
